molecular formula C14H15N5O2 B13009463 4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid

4-(N'-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid

Cat. No.: B13009463
M. Wt: 285.30 g/mol
InChI Key: FXOMBVCMGLWOEH-UHFFFAOYSA-N
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Description

4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of folate synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N’-(4,6-Dimethylpyrimidin-2-yl)formohydrazonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylideneamino]benzoic acid

InChI

InChI=1S/C14H15N5O2/c1-9-7-10(2)18-14(17-9)19-16-8-15-12-5-3-11(4-6-12)13(20)21/h3-8H,1-2H3,(H,15,16)(H,20,21)(H,17,18,19)

InChI Key

FXOMBVCMGLWOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NNC=NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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